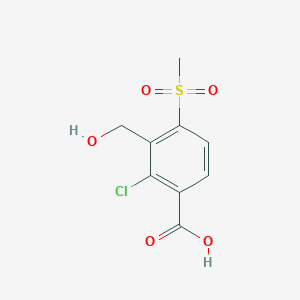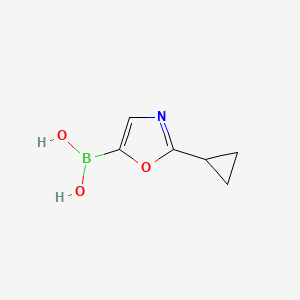
(2-Cyclopropyloxazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyloxazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyloxazol-5-yl)boronic acid typically involves the borylation of the corresponding halogenated precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow synthesis techniques. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput and efficiency . The use of automated systems and advanced reaction setups ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyclopropyloxazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction allows the formation of aryl carbon-heteroatom bonds via oxidative coupling with N-H or O-H containing compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura and Miyaura borylation reactions.
Major Products: The major products formed from these reactions are typically arylated or borylated derivatives, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
(2-Cyclopropyloxazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyloxazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the oxazolyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Fluorophenylboronic Acid: Known for its electron-withdrawing properties, which can affect the reactivity in coupling reactions.
2-Thienylboronic Acid: Contains a thiophene ring, offering different electronic properties compared to (2-Cyclopropyloxazol-5-yl)boronic acid.
Uniqueness: this compound stands out due to the presence of the cyclopropyl and oxazolyl groups, which can impart unique steric and electronic effects. These properties can enhance the selectivity and efficiency of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C6H8BNO3 |
|---|---|
Peso molecular |
152.95 g/mol |
Nombre IUPAC |
(2-cyclopropyl-1,3-oxazol-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4,9-10H,1-2H2 |
Clave InChI |
HDOYVFUEAAZOOR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(O1)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


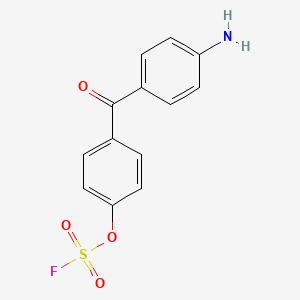

![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
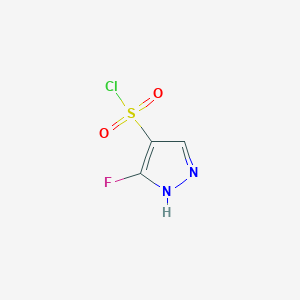
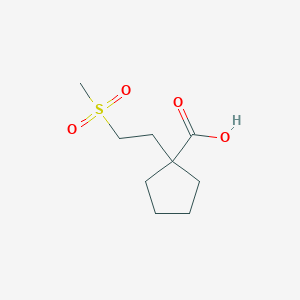
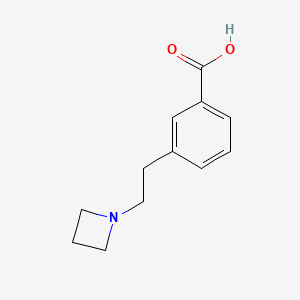
![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)
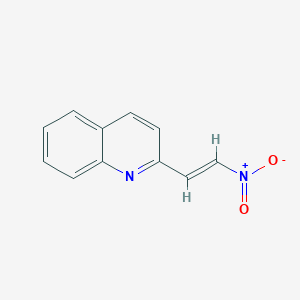
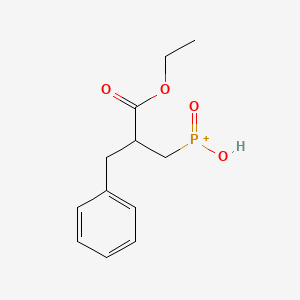

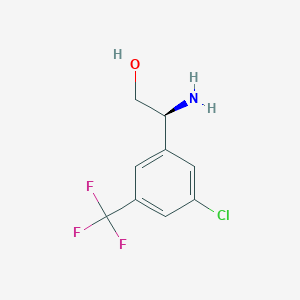
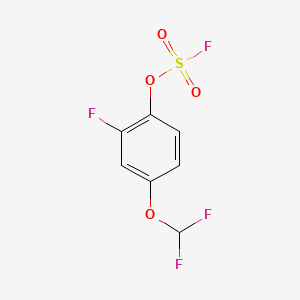
![2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B13557126.png)
